Structural Preorganization: Pyridine-4-yl Tail vs. Primary Amine Terminus in Benzenesulfonamide Carbonic Anhydrase Inhibitors
The target compound carries a pyridin-4-ylamino-ethyl tail that places a secondary amine hydrogen-bond donor and a pyridine π-system ~6.5–7.5 Å from the sulfonamide zinc-binding group. In the benchmark SLC-0111 ureido analog series, replacement of the tail with a 4-pyridyl moiety (compound 'Pyr') yielded CA IX IC50 = 0.399 µg/mL and CA XII IC50 = 2.97 µg/mL, with a CA IX/CA I selectivity ratio >50-fold [1]. By contrast, the unsubstituted 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-3) lacks this pyridine tail and shows no published CA isoform selectivity, operating as a weaker, non-selective zinc binder [2]. The target compound retains the pyridine ring but replaces the urea linkage of 'Pyr' with a flexible ethylamine spacer, a combination that has not been reported for any other benzenesulfonamide in the CAS registry, offering a unique vector for SAR exploration.
| Evidence Dimension | In vitro CA IX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined for this compound; structurally analogous 4-pyridyl SLC-0111 analog 'Pyr': CA IX IC50 = 0.399 ± 0.02 µg/mL (R² = 0.9816) [1] |
| Comparator Or Baseline | 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-3): no published CA IX IC50 [2]; SLC-0111 reference: CA IX IC50 = 0.048 ± 0.006 µg/mL [1] |
| Quantified Difference | 'Pyr' shows 8.7-fold lower CA IX potency than SLC-0111 but >125-fold selectivity over off-target CA I (IC50 20.29 µg/mL) [1]; 4-(2-aminoethyl)benzenesulfonamide has no quantifiable CA IX selectivity profile. |
| Conditions | CA inhibition assay: stopped-flow CO₂ hydration method; recombinant human CA isoforms I, II, IX, XII; inhibitor concentrations spanning 0.01–100 µM; acetazolamide (AAZ) internal standard [1]. |
Why This Matters
A user selecting a starting scaffold for CA IX-selective inhibitor design gains access to a unique pyridine-ethylamine linkage that is structurally preorganized to engage the CA IX hydrophobic pocket, a motif absent in all simpler aminoethylbenzenesulfonamides.
- [1] Hashem, H. et al. (2025) 'Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity', Frontiers in Chemistry, 13, 1571646. doi:10.3389/fchem.2025.1571646. View Source
- [2] Alterio, V. et al. (2012) 'Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?', Chemical Reviews, 112(8), pp. 4421–4468. doi:10.1021/cr200176r. View Source
